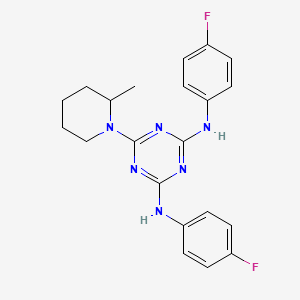![molecular formula C19H34N2O6 B11600151 1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B11600151.png)
1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is a complex organic compound with a unique tricyclic structure. It is characterized by its molecular formula C19H34N2O6 and a molecular weight of 386.483 Da
Méthodes De Préparation
The synthesis of 1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic routes often include cyclization reactions under specific conditions to form the tricyclic structure, followed by functionalization to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol can be compared with other similar compounds, such as:
1-C-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
Tricyclo[3.3.1.1(3,7)]decane derivatives: These compounds share the tricyclic core but differ in functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C19H34N2O6 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-(1,2,3,4,5-pentahydroxypentyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H34N2O6/c1-3-5-18-8-20-10-19(6-4-2,17(18)27)11-21(9-18)16(20)15(26)14(25)13(24)12(23)7-22/h12-16,22-26H,3-11H2,1-2H3 |
Clé InChI |
NVVUTFHBWBIRLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(C(CO)O)O)O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-hydroxyanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11600075.png)
![9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11600092.png)
![N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B11600104.png)

![N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600131.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11600134.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)

![Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11600158.png)
![1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600175.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11600182.png)
